molecular formula C7H14N2O3 B1423116 N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide CAS No. 1251518-82-7

N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide

Cat. No.: B1423116
CAS No.: 1251518-82-7
M. Wt: 174.2 g/mol
InChI Key: RZJMGLXVCBZYQF-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide (CAS: 1016508-01-2) is an amidoxime derivative characterized by a central ethanimidamide backbone substituted with a hydroxylamine group (N'-hydroxy) and an oxan-4-yloxy (tetrahydropyran-4-yloxy) moiety. Its structural uniqueness lies in the oxan-4-yloxy group, which confers distinct steric and electronic properties compared to other substituted ethanimidamides.

Properties

IUPAC Name

N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-7(9-10)5-12-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJMGLXVCBZYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide typically involves the reaction of hydroxylamine with an appropriate oxan-4-yloxy derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yloxy ketones, while reduction could produce oxan-4-yloxy amines .

Scientific Research Applications

N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxan-4-yloxy group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Structural Features

Compound Name Substituent(s) Key Structural Differences
N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide Oxan-4-yloxy (tetrahydropyran-4-yloxy) Ether-linked tetrahydropyran ring; moderate steric bulk
N’-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (13) 4-Methoxyphenyl Aromatic ring with electron-donating methoxy group; enables π-π stacking
N'-hydroxy-2-(morpholin-4-yl)ethanimidamide Morpholin-4-yl Six-membered ring with one oxygen and one nitrogen; enhances hydrogen bonding
N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide Thiomorpholin-4-yl Similar to morpholine but with sulfur replacing oxygen; increases lipophilicity
N'-Hydroxy-2-(2-thienyl)ethanimidamide 2-Thienyl Heteroaromatic thiophene ring; alters electronic conjugation

Key Observations :

  • The oxan-4-yloxy group in the target compound introduces a rigid, oxygen-containing cyclic ether, contrasting with the planar aromatic systems (e.g., 4-methoxyphenyl) or heterocyclic amines (e.g., morpholin-4-yl) in analogs.
  • Substituents like thiomorpholin-4-yl enhance lipophilicity, while methoxyphenyl groups improve solubility in polar solvents .

Key Observations :

  • Amidoximes are commonly synthesized via hydroxylamine hydrochloride reacting with nitriles or ketones under basic conditions .
  • Yields vary significantly (58–93%) depending on substituent electronic effects and steric hindrance .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound ~199.2 (estimated) N/A Likely soluble in polar organic solvents
N’-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (13) 179.2 111–112 Soluble in DMSO, methanol
N'-hydroxy-2-(morpholin-4-yl)ethanimidamide 159.18 N/A High water solubility due to morpholine
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide 117.17 90–95 Poor in water; soluble in ethanol, DMF

Key Observations :

  • The oxan-4-yloxy group may confer moderate solubility in ethanol or DMF, similar to methylthio analogs .
  • Morpholine derivatives exhibit enhanced aqueous solubility due to their polar amine group .

Key Observations :

  • Ethanimidamides with aromatic substituents (e.g., 4-methoxyphenyl) show notable antibacterial activity .
  • Thiomorpholine derivatives are explored for metal coordination, suggesting utility in catalysis or material science .

Biological Activity

N'-Hydroxy-2-(oxan-4-yloxy)ethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The reaction pathways often utilize various catalysts and conditions to achieve the desired product. Although specific synthetic pathways for this compound are not extensively documented in the literature, related compounds often involve the use of hydroxylamine derivatives and oxime formations.

PropertyValue
Molecular FormulaC₉H₁₃N₃O₃
Molecular Weight197.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Key Biological Targets

  • Toll-like Receptor 4 (TLR4) : Involvement in inflammatory responses and cytokine secretion .
  • Enzyme Inhibition : Potential activity against enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties similar to other hydroxylamine derivatives, which have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, indicating that this compound could exhibit similar effects.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production
Enzyme inhibitionPossible inhibition of metabolic enzymes

Research Findings

Recent research has focused on the broader class of compounds related to this compound. Studies indicate that modifications in the oxime structure can significantly alter biological activity, thus emphasizing the importance of structure-activity relationships (SAR) in drug design.

Notable Findings

  • Structure-Activity Relationships : Variations in substituents on the oxime group can lead to enhanced or diminished biological activities.
  • Synergistic Effects : Combinations with other pharmacological agents may enhance overall efficacy, particularly in antimicrobial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide
Reactant of Route 2
N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide

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